Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate
Description
Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is a halogenated pyrazolo[1,5-a]pyrimidine derivative characterized by a bromine atom at position 3, a chlorine atom at position 7, and a methyl ester group at position 3.
Properties
Molecular Formula |
C8H5BrClN3O2 |
|---|---|
Molecular Weight |
290.50 g/mol |
IUPAC Name |
methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H5BrClN3O2/c1-15-8(14)5-2-6(10)13-7(12-5)4(9)3-11-13/h2-3H,1H3 |
InChI Key |
SYSIOGPLSXMLGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=NN2C(=C1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the reaction of appropriate pyrazole derivatives with brominating and chlorinating agents. One common method includes the bromination of 3-methylpyrazole followed by chlorination to introduce the chlorine atom at the 7-position. The carboxylate group is then introduced through esterification reactions using suitable carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and introduce new functional groups.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines with different functional groups.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate serves as a lead compound in drug discovery. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing therapeutics aimed at treating conditions like cancer and inflammatory diseases. Research indicates that this compound can inhibit specific kinases involved in cancer progression and modulate inflammatory pathways.
Case Study: Kinase Inhibition
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate, showed significant inhibitory effects on certain kinases. This inhibition was linked to reduced cell proliferation in cancer models, highlighting the compound's potential as a therapeutic agent.
Chemical Research
Building Block for Synthesis
In chemical research, methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is utilized as a building block for synthesizing more complex molecules. Its reactivity allows for various chemical transformations, including coupling reactions facilitated by palladium catalysts and substitution reactions using strong bases or acids.
Synthesis Overview
The synthesis typically involves several steps:
- Step 1: Formation of the pyrazolo[1,5-a]pyrimidine core.
- Step 2: Introduction of the bromine and chlorine substituents.
- Step 3: Carboxylation to obtain the final product.
These methods can be optimized for yield and purity depending on the desired application.
Material Science
Optical Applications
Recent studies have identified methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate derivatives as potential fluorophores due to their photophysical properties. These compounds can be employed as biomarkers in cellular imaging applications. For instance, they have been used to visualize lipid droplets in cancer cells, demonstrating versatility beyond traditional medicinal applications .
Comparison with Similar Compounds
The uniqueness of methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is emphasized when compared to structurally similar compounds:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate | Ethyl instead of methyl; different carboxylate position | 0.73 |
| 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | Lacks carboxylate group; different substitution pattern | 0.76 |
| 7-Chloropyrazolo[1,5-a]pyrimidine | No bromination; simpler structure | 0.84 |
The specific substitution pattern of methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate imparts distinct chemical and biological properties that enhance its potential applications in both medicinal chemistry and material science.
Mechanism of Action
The mechanism of action of methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes, thereby affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s unique combination of bromo (position 3) and chloro (position 7) substituents distinguishes it from related derivatives. Below is a comparative analysis with structurally similar compounds:
Key Observations :
- Halogen Effects : Bromine at position 3 enhances electrophilicity, making the compound more reactive toward nucleophilic substitution compared to chloro-substituted analogs (e.g., CAS 2365242-43-7) . The chloro group at position 7 may improve metabolic stability compared to oxo or hydroxyl groups .
- Ester Groups : The methyl ester at position 5 is common in bioactive derivatives, facilitating cell permeability and hydrolysis to active carboxylic acids in vivo .
Comparison of Yields :
- Brominated derivatives typically achieve higher yields (85–94%) than dichlorinated analogs (38%) due to the efficiency of NBS .
- Ultrasonic methods improve reaction times and yields compared to traditional heating .
Spectroscopic and Physical Properties
- NMR Trends : Bromo substituents cause distinct downfield shifts in ¹H NMR (e.g., δ 8.61 ppm for tert-butyl 3-bromo derivatives ), whereas chloro groups induce moderate deshielding.
- Melting Points: Halogenated derivatives (e.g., 3i: 163–164°C ) generally exhibit higher melting points than non-halogenated analogs (e.g., 3a: 156–157°C ), attributed to increased molecular symmetry and halogen bonding.
Biological Activity
Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, synthesis methods, and its interactions with various biological targets.
Chemical Structure and Properties
Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate features a unique pyrazolo[1,5-a]pyrimidine core with specific substitutions that contribute to its biological activity. The molecular formula is C_9H_7BrClN_3O_2, and it includes a bromine atom at the 3-position, a chlorine atom at the 7-position, and a carboxylate group at the 5-position. This structural configuration is critical for its interaction with biological targets.
Biological Activity
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family exhibit significant biological properties, including:
- Anticancer Activity : Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate has been studied for its potential to inhibit specific kinases involved in cancer progression. For instance, it has shown effectiveness against Pim-1 and Flt-3 kinases, which are implicated in various malignancies. In vitro studies demonstrated that this compound could suppress the phosphorylation of BAD protein, indicating its role in apoptosis pathways .
- Enzyme Inhibition : The compound acts as a dual inhibitor of CDK2/TRKA pathways, showing broad-spectrum anticancer activity with a mean growth inhibition (GI%) of 43.9% across multiple cancer cell lines . Its selectivity profile also suggests it may have fewer off-target effects compared to other kinase inhibitors .
Synthesis Methods
The synthesis of methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves several key steps:
- Formation of Pyrazolo[1,5-a]pyrimidine Core : The initial step often includes the reaction of appropriate halogenated precursors under palladium-catalyzed conditions to form the pyrazolo[1,5-a]pyrimidine scaffold.
- Substitution Reactions : Subsequent reactions involve substitution at the 3 and 7 positions using strong bases or acids to introduce bromine and chlorine atoms respectively.
- Carboxylation : Finally, the introduction of the carboxylate group at the 5-position is achieved through standard carboxylation techniques.
Case Studies and Research Findings
Several studies have highlighted the biological activity of methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate:
- A study focused on dual inhibitors for CDK2/TRKA pathways found that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant anticancer properties .
- Another investigation reported that certain pyrazolo[1,5-a]pyrimidines demonstrated potent inhibition against Pim-1 kinase with selectivity over other kinases in a panel of 119 tested .
Comparative Analysis
To better understand the uniqueness of methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate compared to related compounds, a comparative analysis was conducted:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate | Ethyl instead of methyl; different position of carboxylate | 0.73 |
| 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | Lacks the carboxylate group; different substitution pattern | 0.76 |
| 7-Chloropyrazolo[1,5-a]pyrimidine | No bromination; simpler structure | 0.84 |
| Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate | Ethyl group; different substitution at position 3 | 0.67 |
This table illustrates how methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate stands out due to its specific substitution pattern that enhances its biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
